molecular formula C14H17FO4 B032436 4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl CAS No. 179420-67-8

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl

Cat. No. B032436
M. Wt: 268.28 g/mol
InChI Key: WSNKLYIWJLWVDJ-UHFFFAOYSA-N
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Description

The compound is a derivative of tetrahydropyran, which is a class of organic compounds containing a saturated six-membered ring with five carbon atoms and one oxygen atom. It also contains a carboxylate ester group and a fluorinated phenyl group, which could influence its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the tetrahydropyran ring, the carboxylate ester group, and the fluorinated phenyl group. The presence of the oxygen atom in the ring and the ester group could result in the formation of hydrogen bonds, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The compound could undergo a variety of reactions. The ester group could undergo hydrolysis, especially under acidic or basic conditions. The tetrahydropyran ring could be opened under acidic conditions. The fluorine atom on the phenyl ring could be replaced by other groups through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it polar and potentially soluble in polar solvents. The fluorinated phenyl group could enhance its lipophilicity .

Safety And Hazards

The safety and hazards of this compound would depend on its reactivity and its biological activity. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and ingestion .

Future Directions

Future research on this compound could involve studying its reactivity and its potential uses. For example, it could be investigated as a potential drug or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 4-(3-fluoro-5-hydroxyphenyl)oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO4/c1-2-19-13(17)14(3-5-18-6-4-14)10-7-11(15)9-12(16)8-10/h7-9,16H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNKLYIWJLWVDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCOCC1)C2=CC(=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl

Synthesis routes and methods

Procedure details

A mixture of ethyl 4-[3-(benzyloxy)-5-fluorophenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate (2.70 g, 7.5 mmol) and 10% palladium on activated carbon (0.27 g) in ethanol (100 ml) was stirred under a hydrogen atmosphere for 3.25 hr. Catalyst was removed by filtration and evaporation of the filtrate gave the titled compound as a colorless liquid (2.01 g, quantitative yield).
Name
ethyl 4-[3-(benzyloxy)-5-fluorophenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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